molecular formula C18H18N4O3 B6031360 (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone

(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone

Cat. No.: B6031360
M. Wt: 338.4 g/mol
InChI Key: WZDCHDXFPHOWDY-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone is a complex organic compound that features a benzoxazole ring, a pyrrolidine ring, and an oxadiazole ring

Properties

IUPAC Name

(2-cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-10-16(21-25-20-10)14-3-2-8-22(14)18(23)12-6-7-13-15(9-12)24-17(19-13)11-4-5-11/h6-7,9,11,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDCHDXFPHOWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C2CCCN2C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the cyclopropyl group. The pyrrolidine ring is then synthesized and attached to the benzoxazole ring. Finally, the oxadiazole ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between different molecular structures and biological systems. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with a benzoxazole ring, such as 2-aminobenzoxazole, share structural similarities with (2-Cyclopropyl-1,3-benzoxazol-6-yl)-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]methanone.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid have a similar pyrrolidine ring structure.

    Oxadiazole Derivatives: Compounds such as 1,2,5-oxadiazole-3-carboxylic acid share the oxadiazole ring structure.

Uniqueness

What sets this compound apart is the combination of these three distinct ring structures in a single molecule

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